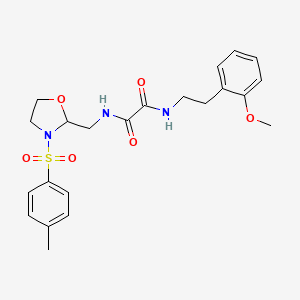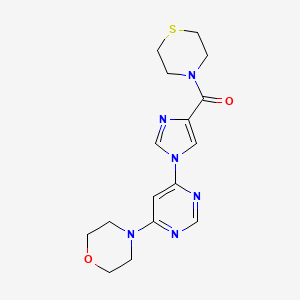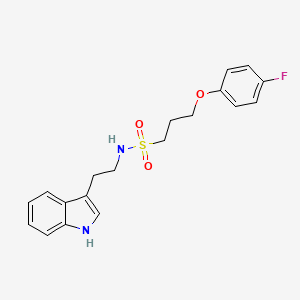
N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide, also known as CT-3, is a synthetic cannabinoid that has been the subject of scientific research due to its potential therapeutic properties. CT-3 is a non-psychoactive compound that does not produce the typical "high" associated with cannabis use.
Applications De Recherche Scientifique
N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide has been studied for its potential therapeutic properties, particularly for its anti-inflammatory and analgesic effects. In preclinical studies, N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide acts on the endocannabinoid system, which is involved in regulating pain, inflammation, and other physiological processes. N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide binds to the CB2 receptor, which is primarily expressed on immune cells, and activates signaling pathways that reduce inflammation and pain. Unlike THC, the psychoactive compound in cannabis, N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide does not bind to the CB1 receptor, which is primarily expressed in the brain and is responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide has also been shown to inhibit the growth of cancer cells in vitro. In addition, N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide has been shown to have antioxidant and neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide is that it is a non-psychoactive compound that does not produce the typical "high" associated with cannabis use. This makes it easier to study the potential therapeutic properties of N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide without the confounding effects of psychoactive compounds. However, one limitation of N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide is that it has a relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide. One area of interest is the potential use of N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide as an anti-inflammatory and analgesic agent for the treatment of chronic pain and inflammatory conditions. Another area of interest is the potential use of N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide as an anticancer agent, either alone or in combination with other anticancer drugs. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide in vivo, as well as its safety and efficacy in humans.
Méthodes De Synthèse
N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide is synthesized by reacting 3-cyanothiolane with 4-ethoxybenzoyl chloride in the presence of a base. The resulting product is purified by column chromatography to obtain N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide in high purity.
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-2-20-14-6-3-13(4-7-14)5-8-15(19)18-16(11-17)9-10-21-12-16/h3-4,6-7H,2,5,8-10,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCKSDOMKFVYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-3-(4-ethoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-(9-oxa-1-azaspiro[5.5]undecan-3-yl)carbamate](/img/structure/B2975260.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2975265.png)


![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2975269.png)


![4-(2-((2-(benzo[b]thiophen-3-yl)-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol,monohydrochloride](/img/structure/B2975275.png)
![(2-(Methylthio)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2975276.png)

![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2975281.png)

![1-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2975283.png)